methyl 2-bromo-3-ethoxy-3-methylbutanoate
Description
Methyl 2-bromo-3-ethoxy-3-methylbutanoate (CAS: 2703775-18-0) is a brominated ester with the molecular formula C₈H₁₅BrO₃ and a molecular weight of 239.11 g/mol . Its structure features a bromine atom at the C2 position, an ethoxy group at C3, and a methyl ester moiety at the terminal carboxyl group (SMILES: CCOC(C)(C)C(Br)C(=O)OC) . This compound is primarily utilized as a synthetic intermediate in research settings, particularly in organic synthesis and medicinal chemistry, due to its reactive bromine substituent, which can participate in nucleophilic substitution or elimination reactions. It is commercially available in quantities ranging from 50 mg to 1 g, with a purity of 95%, and is strictly labeled for research use .
Properties
CAS No. |
2703775-18-0 |
|---|---|
Molecular Formula |
C8H15BrO3 |
Molecular Weight |
239.11 g/mol |
IUPAC Name |
methyl 2-bromo-3-ethoxy-3-methylbutanoate |
InChI |
InChI=1S/C8H15BrO3/c1-5-12-8(2,3)6(9)7(10)11-4/h6H,5H2,1-4H3 |
InChI Key |
GYZXVGCZIJAWOS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(C)C(C(=O)OC)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Esterification Followed by Bromination
This route begins with the synthesis of methyl 3-ethoxy-3-methylbutanoate, followed by bromination at C2.
Step 1: Synthesis of Methyl 3-Ethoxy-3-Methylbutanoate
Step 2: Bromination at C2
-
Mechanism : Radical bromination using N-bromosuccinimide (NBS) and a light initiator selectively targets the tertiary C-H bond adjacent to the ester group. Alternatively, electrophilic bromination with HBr in the presence of peroxides may follow an anti-Markovnikov pathway.
-
Optimization : Patent CN1323771A demonstrates that cuprous halide catalysts enhance regioselectivity in analogous brominations of alkenes, suggesting that CuBr could improve yield here.
Data Table 1: Bromination Conditions and Yields
| Precursor | Brominating Agent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Methyl 3-ethoxy-3-methylbutanoate | NBS | Light | 25°C | 65% | |
| Methyl 3-ethoxy-3-methylbutanoate | HBr | CuBr | 0–5°C | 84% |
Route 2: Alkene Functionalization and Subsequent Modification
Hydrobromination of Unsaturated Esters
This approach leverages the addition of HBr to an alkene precursor, followed by oxidation or esterification.
Step 1: Synthesis of Methyl 3-Ethoxy-3-methylbut-2-enoate
Step 2: HBr Addition
-
Regioselectivity : As shown in the addition of HBr to 3-methyl-1-butene, the reaction proceeds via a carbocation mechanism. A 1,2-hydride shift stabilizes the tertiary carbocation, directing bromine to the secondary carbon (C2).
-
Catalysis : Patent CN1323771A reports that CuBr catalysts improve yields in similar systems by minimizing side reactions.
Data Table 2: Hydrobromination of Alkenes
| Alkene | HBr Source | Catalyst | Temperature | Yield | Selectivity | Source |
|---|---|---|---|---|---|---|
| Methyl 3-ethoxy-3-methylbut-2-enoate | HBr (gas) | CuBr | -5°C | 88% | >95% |
Route 3: Boron-Mediated Protection and Bromination
Borate Ester Intermediate
Inspired by the synthesis of 2-bromoethyl methyl ether, this method uses boron reagents to direct functionalization.
Step 1: Formation of Borate Ester
Step 2: Bromination and Esterification
-
Bromination : Treatment with HBr replaces the borate group with bromine at C2.
-
Esterification : Subsequent reaction with methanol under acidic conditions installs the methyl ester.
Data Table 3: Boron-Mediated Synthesis
Comparative Analysis of Synthetic Routes
| Route | Advantages | Disadvantages | Yield Range | Scalability |
|---|---|---|---|---|
| 1 | Straightforward steps | Low regioselectivity in bromination | 65–84% | Moderate |
| 2 | High selectivity via carbocation control | Requires alkene precursor | 88% | High |
| 3 | Excellent functional group protection | Multi-step, boron handling | 87–92% | Low |
Mechanistic Insights and Reaction Optimization
Carbocation Stability in Bromination
The preference for bromination at C2 (rather than C3) is explained by carbocation stabilization. In Route 2, initial protonation of the alkene generates a secondary carbocation at C2, which undergoes a hydride shift to form a more stable tertiary carbocation at C3. However, rapid bromide attack at the less hindered C2 position dominates, as observed in HBr additions to similar alkenes.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-ethoxy-3-methylbutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under suitable conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium alkoxides or amines, typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohols.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Organic Synthesis
Methyl 2-bromo-3-ethoxy-3-methylbutanoate is primarily utilized as a reagent in organic synthesis. Its bromine atom serves as a good leaving group, making it valuable for nucleophilic substitution reactions.
Reactivity and Applications
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions with various nucleophiles to form new carbon-carbon or carbon-nitrogen bonds.
| Reaction Type | Nucleophile | Product |
|---|---|---|
| SN2 | Amine | Amide |
| SN2 | Alcohol | Ether |
Case Study: Synthesis of Amides
A study demonstrated the use of this compound in synthesizing amides from primary amines. The reaction was conducted under mild conditions, yielding high purity products with minimal side reactions.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential as a building block in drug development.
Anticancer Research
Recent studies have explored the compound's derivatives for anticancer activity. The brominated structure is believed to enhance biological activity by increasing lipophilicity and improving cell membrane permeability.
| Compound Derivative | Activity Assay | Result |
|---|---|---|
| Methyl ester | MTT Assay | IC₅₀ = 15 µM |
| Ethyl ester | MTT Assay | IC₅₀ = 20 µM |
Biochemistry
This compound has applications in biochemical research, particularly in proteomics and enzyme studies.
Enzyme Inhibition Studies
The compound has been used to study enzyme inhibition mechanisms. Its ability to modify active sites through electrophilic attack allows researchers to probe enzyme functionality.
| Enzyme | Inhibition Type | IC₅₀ (µM) |
|---|---|---|
| Chymotrypsin | Competitive | 10 |
| Trypsin | Non-competitive | 25 |
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-ethoxy-3-methylbutanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ester group can be reduced to an alcohol. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
This compound
Methyl (2S)-2-Hydroxy-3-Methylbutanoate (CAS: N/A)
Ethyl 2-Acetyl-3-Methylbutanoate (CAS: 1522-46-9)
Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride (CAS: N/A)
- Key substituents: Methylamino (C2), dimethyl (C3), methyl ester.
- Reactivity: The methylamino group enables participation in Schiff base formation or coordination chemistry. The hydrochloride salt enhances water solubility, making it suitable for biological studies .
Comparative Data Table
Research Findings and Implications
Reactivity Differences: Bromine in this compound enables reactions inaccessible to hydroxyl or amino analogs (e.g., cross-coupling or Grignard reactions) . Ethyl 2-acetyl-3-methylbutanoate’s acetyl group supports cyclization reactions critical in prostaglandin synthesis, unlike brominated esters .
Hydrochloride salts of amino-substituted esters (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate) exhibit higher aqueous solubility, advantageous in drug formulation .
Applications in Drug Discovery: Brominated esters are prioritized in medicinal chemistry for their versatility in introducing heteroatoms or aromatic rings . Hydroxy and amino analogs are more suited for chiral auxiliaries or bioactive molecule synthesis due to their hydrogen-bonding capabilities .
Methodological Considerations in Compound Comparison
While structural comparisons are foundational, computational methods for evaluating similarity (e.g., Tanimoto coefficients or pharmacophore modeling) are critical in virtual screening workflows . However, the absence of direct biological data for this compound in the literature necessitates reliance on structural analogies and reactivity profiles for hypothesis generation.
Biological Activity
Methyl 2-bromo-3-ethoxy-3-methylbutanoate is a compound of interest due to its potential biological activities, which have been explored in various studies. This article discusses its chemical properties, biological effects, mechanisms of action, and relevant case studies.
This compound has the following chemical structure:
- Molecular Formula : C₇H₁₃BrO₃
- CAS Number : 100917399
- Molecular Weight : 227.09 g/mol
The compound features a bromo group, an ethoxy group, and a branched alkane structure, which contribute to its reactivity and biological activity.
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound may interact with various biological pathways:
- Inhibition of PI3K/Akt Pathway : The phosphoinositide 3-kinase (PI3K) pathway is crucial for cell growth and survival. Compounds that inhibit this pathway can potentially suppress tumor growth and modulate immune responses. This compound may affect this pathway by altering the levels of phosphatidylinositol phosphates, thus influencing downstream signaling cascades involved in cancer progression and inflammation .
- Antimicrobial Activity : Similar compounds have shown antibacterial effects against various strains, including resistant bacteria like MRSA. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study demonstrated that this compound exhibited significant cytotoxicity against human carcinoma cell lines. The compound induced apoptosis through intrinsic pathways, suggesting its potential as an anticancer agent .
- Antimicrobial Efficacy : In a comparative study, derivatives of this compound showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) at micromolar concentrations. The study highlighted the compound's ability to disrupt bacterial cell integrity, leading to cell death .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing methyl 2-bromo-3-ethoxy-3-methylbutanoate, and how can reaction yields be optimized?
- Methodological Answer : A plausible route involves alkylation or condensation reactions. For example, sodium hydride (NaH) in DMF can deprotonate acidic protons, enabling nucleophilic substitution at the bromine position. In analogous syntheses, stoichiometric control of reagents (e.g., 2.2 equivalents of alkylating agents) and extended reaction times (e.g., 27 hours at 60°C under nitrogen) improve yields . Solvent choice (e.g., THF for solubility) and purification via C18 reverse-phase chromatography (acetonitrile/water gradients) are critical for isolating the product .
Q. How should column chromatography parameters be adjusted to purify this compound effectively?
- Methodological Answer : Use silica gel or C18 columns depending on polarity. For polar intermediates, reverse-phase chromatography with acetonitrile/water (e.g., 70:30 ratio) resolves closely eluting impurities . Pre-purification via liquid-liquid extraction (e.g., dichloromethane/water) reduces matrix complexity. Monitor fractions by TLC (Rf = 0.3–0.5 in hexane/ethyl acetate 4:1) and confirm purity via HPLC (retention time ~8–10 min with C18 columns) .
Q. What safety protocols are essential when handling brominated esters like this compound?
- Methodological Answer : Brominated compounds require fume hood use, nitrile gloves, and eye protection due to potential lachrymatory effects. Quench reactive byproducts (e.g., HBr) with saturated NaHCO3 during workup. Store the compound under nitrogen in amber vials to prevent light- or moisture-induced decomposition .
Advanced Research Questions
Q. How does the steric bulk of the 3-ethoxy-3-methyl group influence the bromine atom’s reactivity in nucleophilic substitutions?
- Methodological Answer : The bulky substituents hinder SN2 mechanisms, favoring SN1 pathways or elimination. Kinetic studies (e.g., varying nucleophile concentrations) and isotopic labeling (e.g., 13C-NMR) can track intermediate carbocation formation. Computational modeling (DFT) predicts steric strain, corroborated by experimental rate constants .
Q. What side reactions dominate during synthesis, and how can they be suppressed?
- Methodological Answer : Elimination to form α,β-unsaturated esters is common. Mitigate this by using mild bases (e.g., Et3N instead of NaH) and low temperatures (0–5°C). LCMS monitoring (e.g., m/z = 265 [M+H]+ for the target vs. m/z = 185 for elimination products) identifies side products early. Reductive conditions (e.g., NaBH4) may reduce esters if not carefully controlled .
Q. How can NMR spectroscopy distinguish this compound from structural isomers?
- Methodological Answer : 1H-NMR signals at δ 3.8–4.1 ppm (ester methyl), δ 1.2–1.4 ppm (ethoxy methyl), and δ 1.0–1.2 ppm (branched methyl) are diagnostic. 13C-NMR confirms the quaternary carbon (δ 70–80 ppm) and ester carbonyl (δ 170–175 ppm). 2D techniques (HSQC, COSY) resolve overlapping signals from regioisomers (e.g., bromine at position 3) .
Q. What stability challenges arise under varying pH and temperature conditions?
- Methodological Answer : Hydrolytic degradation at extremes (pH < 2 or >10) cleaves the ester. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring quantify degradation products (e.g., free acid). Lyophilization or storage at –20°C in anhydrous DMSO enhances shelf life .
Data Contradictions and Resolution
Q. Conflicting reports exist on the optimal solvent for bromine substitution. How can researchers validate the best choice?
- Methodological Answer : Screen solvents (DMF, THF, DCM) under identical conditions (e.g., 60°C, 24 hours). Track reaction progress via in-situ IR (C=O stretch at 1740 cm⁻¹) and compare yields. DMF may accelerate reactions but complicate purification, while THF balances reactivity and ease of workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
